Cas no 1902173-19-6 ((5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate)

(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 化学的及び物理的性質
名前と識別子
-
- Spiratisanin A
- Spiratisanin B
- (13-Hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) 3-phenylprop-2-enoate
- (5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate
- 1902173-19-6
- AKOS040762784
-
- インチ: 1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3
- InChIKey: MEPUSQCBPSPYRT-UHFFFAOYSA-N
- ほほえんだ: O(C(C=CC1C=CC=CC=1)=O)C1CC2C(C)(C)CCCC2(C)C2CC3CCC21CC3(C)O
計算された属性
- せいみつぶんしりょう: 436.29774513g/mol
- どういたいしつりょう: 436.29774513g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 764
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5
- 疎水性パラメータ計算基準値(XlogP): 7.1
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 544.5±33.0 °C at 760 mmHg
- フラッシュポイント: 206.4±18.2 °C
- じょうきあつ: 0.0±1.5 mmHg at 25°C
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S96980-5 mg |
SpiratisaninB |
1902173-19-6 | 5mg |
¥6400.0 | 2021-09-07 | ||
TargetMol Chemicals | TN5603-1 ml * 10 mm |
Spiratisanin B |
1902173-19-6 | 1 ml * 10 mm |
¥ 4610 | 2024-07-19 | ||
TargetMol Chemicals | TN5603-5 mg |
Spiratisanin B |
1902173-19-6 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
TargetMol Chemicals | TN5603-1 mL * 10 mM (in DMSO) |
Spiratisanin B |
1902173-19-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
TargetMol Chemicals | TN5603-5mg |
Spiratisanin B |
1902173-19-6 | 5mg |
¥ 4510 | 2024-07-19 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5603-5 mg |
Spiratisanin B |
1902173-19-6 | 5mg |
¥6115.00 | 2022-04-26 |
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
(5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylateに関する追加情報
Exploring the Unique Properties and Applications of (5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate (CAS No. 1902173-19-6)
The compound (5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate (CAS No. 1902173-19-6) is a structurally complex diterpenoid derivative that has garnered significant interest in the fields of medicinal chemistry and natural product research. Its unique atisan skeleton and phenylacrylate moiety contribute to its potential bioactivity, making it a subject of ongoing scientific exploration. Researchers are particularly intrigued by its possible applications in anti-inflammatory and neuroprotective therapies, aligning with current trends in drug discovery targeting chronic diseases.
One of the most frequently asked questions about this compound revolves around its synthetic pathway and natural sources. While it can be synthesized in the laboratory, there is growing interest in identifying plant-based precursors, as the atisan core is often found in traditional medicinal herbs. This aligns with the global shift toward sustainable sourcing and green chemistry, topics highly searched in academic and industrial circles. The compound's stereochemistry (5β,7α,8α,9β,10α,12α) also raises questions about its chiral purity and how this affects its biological interactions.
From a molecular perspective, the (2E)-3-phenylacrylate group attached to the hydroxyatisan backbone is a key functional feature. This ester linkage is often associated with enhanced cell membrane permeability, a critical factor in drug design. Recent studies suggest that derivatives of this compound may influence enzyme inhibition, particularly in pathways related to oxidative stress—a hot topic in aging research and metabolic disorder studies. These properties make CAS No. 1902173-19-6 a candidate for further structure-activity relationship (SAR) investigations.
In the context of pharmacokinetics, researchers are investigating how the compound's lipophilicity (due to its diterpenoid structure) affects its bioavailability. This is particularly relevant given the rising demand for orally active therapeutics in modern medicine. Computational modeling searches for "diterpenoid ADME" (Absorption, Distribution, Metabolism, Excretion) have surged, reflecting industry interest in compounds like this one. Its potential to cross the blood-brain barrier (BBB) is another area of active research, tying into popular searches about neurodegenerative disease interventions.
The compound's crystal structure and hydrogen bonding patterns are also under scrutiny, as these properties could inform the development of co-crystals for improved formulation—a trending topic in pharmaceutical engineering. Meanwhile, its spectroscopic fingerprints (e.g., NMR, IR) are being cataloged to support quality control in synthetic batches, addressing the growing need for analytical standardization in complex molecules.
Beyond biomedical applications, there is emerging interest in the compound's potential role in cosmeceuticals, given the diterpenoid family's historical use in skincare. Searches for "plant-derived actives" and "anti-glycation agents" (a process linked to skin aging) have led researchers to evaluate its collagen-protective effects. However, these applications remain speculative without further clinical validation.
From a commercial standpoint, the availability of CAS 1902173-19-6 for research purposes has expanded, with suppliers offering it in milligram to gram quantities. This accessibility fuels its inclusion in high-throughput screening libraries, a strategy aligned with current drug repurposing trends. The compound's patent landscape is also being monitored, as intellectual property surrounding novel diterpenoid derivatives becomes increasingly valuable in the biotech startup ecosystem.
In summary, (5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate represents a fascinating intersection of natural product chemistry and modern drug discovery. Its structural complexity offers multiple avenues for molecular optimization, while its potential biological activities resonate with today's focus on precision medicine and multi-target therapies. As research progresses, this compound may well emerge as a scaffold for addressing some of the most pressing challenges in therapeutic development.
1902173-19-6 ((5β,7α,8α,9β,10α,12α)-16-Hydroxyatisan-7-yl (2E)-3-phenylacrylate) 関連製品
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